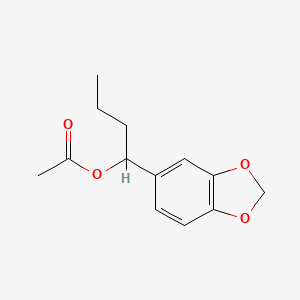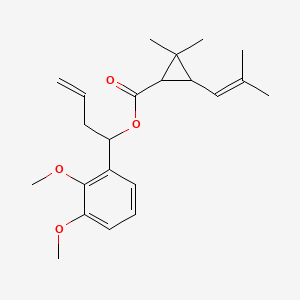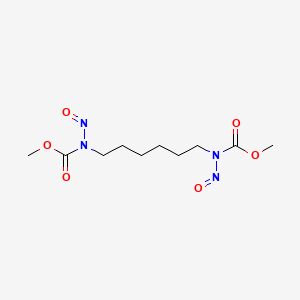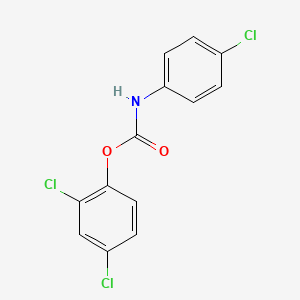
7-O-Methylquercetin-3-O-galactoside-6''-rhamnoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside is a flavonoid-3-O-glycoside, a class of compounds known for their diverse biological activities. This compound is characterized by its complex structure, which includes a quercetin backbone with methyl, galactoside, and rhamnoside groups attached . It is part of the larger family of flavonoids, which are widely studied for their potential health benefits and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside typically involves multiple steps, starting with the methylation of quercetin. This is followed by glycosylation reactions to attach the galactoside and rhamnoside groups. Common reagents used in these reactions include methyl iodide for methylation and glycosyl donors such as galactose and rhamnose derivatives .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the glycosylated flavonoid. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the glycoside moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on flavonoid properties.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer activities.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of enzymes like tyrosinase, which is involved in melanin production, thereby exerting skin-whitening effects . Additionally, it can interact with transcription factors and kinases to regulate gene expression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other glycosylated flavonoids such as:
Isorhamnetin: Another O-methylated flavonoid with similar biological activities.
Kaempferol 3-O-galactoside, 7-O-rhamnoside: A flavonoid with a similar glycosylation pattern.
Uniqueness
7-O-Methylquercetin-3-O-galactoside-6’'-rhamnoside is unique due to its specific combination of methylation and glycosylation, which can influence its solubility, stability, and biological activity. This unique structure may enhance its potential as a therapeutic agent and its effectiveness in various applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C34H42O20 |
|---|---|
Molekulargewicht |
770.7 g/mol |
IUPAC-Name |
3-[6-[[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C34H42O20/c1-10-20(38)24(42)26(44)33(50-10)53-30-21(39)11(2)49-32(28(30)46)48-9-18-22(40)25(43)27(45)34(52-18)54-31-23(41)19-16(37)7-13(47-3)8-17(19)51-29(31)12-4-5-14(35)15(36)6-12/h4-8,10-11,18,20-22,24-28,30,32-40,42-46H,9H2,1-3H3 |
InChI-Schlüssel |
NMGVHLDIHNFGQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)



![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)

![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)


![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)



